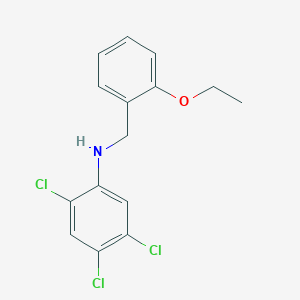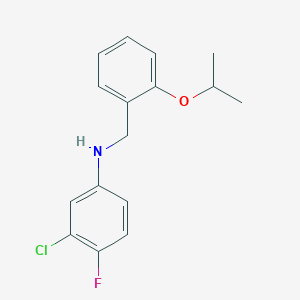![molecular formula C19H23N3O B1451700 5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline CAS No. 1018563-38-6](/img/structure/B1451700.png)
5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline
概要
説明
5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety linked to a methylaniline core, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline typically involves the reaction of 4-benzylpiperazine with 2-methylaniline under specific conditions. One common method includes the use of coupling agents such as carbodiimides to facilitate the formation of the carbonyl linkage between the piperazine and aniline moieties. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, with the temperature maintained at room temperature to slightly elevated levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or aniline moieties, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylpiperazine derivatives with additional functional groups, while reduction could produce simpler amine derivatives.
科学的研究の応用
5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The compound may also inhibit certain enzymes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-Benzylpiperazine: Shares the benzylpiperazine core but lacks the methylaniline moiety.
2-Methylaniline: Contains the methylaniline structure but without the benzylpiperazine group.
N-Benzylpiperazine: Similar structure but with different substitution patterns.
Uniqueness
5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline is unique due to the combination of the benzylpiperazine and methylaniline moieties, which confer distinct chemical and biological properties not observed in the individual components or other similar compounds.
特性
IUPAC Name |
(3-amino-4-methylphenyl)-(4-benzylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-7-8-17(13-18(15)20)19(23)22-11-9-21(10-12-22)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIYFOVHKSDPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




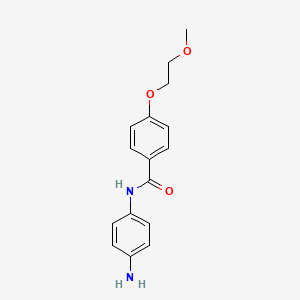
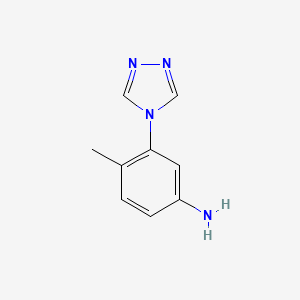
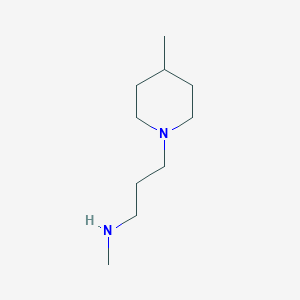

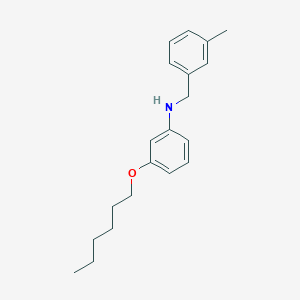
![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)

![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)

